

# Administration Routes of BMS-303141 in Murine Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of **BMS-303141**, a potent and cell-permeable ATP-citrate lyase (ACL) inhibitor, in mice. The information compiled is based on various in vivo studies and is intended to guide researchers in designing and executing their experimental plans.

# Data Presentation: Quantitative Summary of Administration Protocols

The following table summarizes the administration routes, dosages, and experimental contexts for **BMS-303141** in mice as reported in the literature.



| Administr<br>ation<br>Route           | Dosage   | Frequenc<br>y                        | Duration          | Mouse<br>Model                                             | Experime<br>ntal<br>Context                                                                  | Vehicle                                                                  |
|---------------------------------------|----------|--------------------------------------|-------------------|------------------------------------------------------------|----------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| Oral<br>Gavage<br>(p.o.)              | 5 mg/kg  | Daily                                | 8 days            | BALB/c<br>nude mice<br>with<br>HepG2<br>xenografts         | Investigatin g antitumor effects in hepatocell ular carcinoma.                               | Normal saline or 3% DMSO in 0.5% sodium carboxyme thyl cellulose. [2][3] |
| Oral<br>Gavage<br>(p.o.)              | 50 mg/kg | Daily                                | 30 days           | db/db mice<br>(spontaneo<br>us type 2<br>diabetes)         | Evaluating effects on ectopic lipid accumulati on and inflammatio n in the kidney.[1] [4][5] | Not<br>specified                                                         |
| Oral<br>Gavage<br>(p.o.)              | 50 mg/kg | Daily                                | Until<br>endpoint | NRG mice<br>with T-ALL<br>patient-<br>derived<br>xenograft | Assessing<br>anti-<br>leukemic<br>effects.[3]                                                | 3% DMSO in 0.5% sodium carboxyme thyl cellulose.                         |
| Intraperiton<br>eal (IP)<br>Injection | 50 mg/kg | Single<br>dose (1h<br>before<br>LPS) | 16 hours          | C57BL/6<br>mice                                            | Investigatin<br>g the role<br>of ACLY in<br>sepsis-<br>induced<br>inflammatio                | Saline.[6]                                                               |



|                                       |                  |                |         |                                            | n and<br>organ<br>injury.[6]                                                             |                  |
|---------------------------------------|------------------|----------------|---------|--------------------------------------------|------------------------------------------------------------------------------------------|------------------|
| Intraperiton<br>eal (IP)<br>Injection | Not<br>specified | For 2<br>weeks | 2 weeks | High-fat<br>diet-<br>induced<br>obese mice | Exploring the role of the IR-61- Acly axis in adipose tissue macrophag e activation. [7] | Not<br>specified |

# Experimental Protocols Oral Gavage Administration Protocol

Oral gavage is a common method for direct and precise oral dosing of compounds.[8]

#### Materials:

- BMS-303141
- Vehicle (e.g., 3% DMSO in 0.5% sodium carboxymethyl cellulose)[3]
- Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice, with a rounded tip)[9]
- Syringes (1 ml)
- Animal scale

#### Procedure:

- Preparation of Dosing Solution:
  - Accurately weigh the required amount of BMS-303141.



- Prepare the vehicle solution. For a vehicle of 3% DMSO in 0.5% sodium carboxymethyl cellulose, first dissolve the DMSO and then suspend the carboxymethyl cellulose in sterile water.
- Dissolve or suspend the BMS-303141 in the vehicle to achieve the desired final concentration. Ensure the solution is homogenous.
- Animal Handling and Dosing:
  - Weigh the mouse to calculate the precise volume of the dosing solution to be administered (typically not exceeding 10 ml/kg).[9]
  - Securely restrain the mouse by scruffing the neck and back to immobilize the head and align the esophagus and stomach.[10] The body should be held in a vertical position.[10]
  - Measure the appropriate length of the gavage needle by holding it alongside the mouse, with the tip at the mouse's mouth and the end at the last rib, to prevent stomach perforation.[9]
  - Gently insert the gavage needle into the diastema (the gap between the incisors and molars), pass it over the tongue, and advance it into the esophagus. The mouse should swallow the tube as it passes.[10] Do not force the needle.[9][10]
  - Slowly administer the compound.[10]
  - After administration, gently remove the needle in a single, smooth motion.[10]
  - Return the animal to its cage and monitor for any signs of distress, such as labored breathing.[9]

### **Intraperitoneal (IP) Injection Protocol**

IP injection is a common parenteral route of administration.

Materials:

BMS-303141



- Vehicle (e.g., sterile saline)[6]
- Sterile syringes (1 ml)
- Sterile needles (e.g., 25-30 gauge)[11]
- Disinfectant (e.g., 70% ethanol or chlorhexidine)
- Animal scale

#### Procedure:

- Preparation of Dosing Solution:
  - Dissolve BMS-303141 in sterile saline to the desired concentration. Ensure complete dissolution.
  - It is recommended to warm the solution to room or body temperature to minimize discomfort to the animal.[11]
- Animal Handling and Injection:
  - Weigh the mouse to determine the correct injection volume.
  - Properly restrain the mouse, exposing the abdomen. One recommended method is the "three-finger" restraint.[11]
  - Tilt the mouse's head downwards to a 30-45° angle to allow the abdominal organs to shift cranially.[11]
  - The injection site should be in the lower right quadrant of the abdomen to avoid the cecum, urinary bladder, and major organs.[11][12]
  - Disinfect the injection site with an appropriate disinfectant.[11]
  - Insert the needle, with the bevel up, at a 30-45° angle.[11]



- Gently aspirate to ensure no blood vessel or organ has been punctured. If blood or any fluid is drawn, withdraw the needle and re-insert at a different location.
- Slowly inject the solution into the peritoneal cavity.
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any adverse reactions.

### **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for in vivo studies using **BMS-303141** in mice.





Click to download full resolution via product page

Caption: Mechanism of action of BMS-303141 via inhibition of ATP-Citrate Lyase (ACLY).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. glpbio.com [glpbio.com]
- 2. ATP citrate lyase inhibitor triggers endoplasmic reticulum stress to induce hepatocellular carcinoma cell apoptosis via p-eIF2α/ATF4/CHOP axis PMC [pmc.ncbi.nlm.nih.gov]

### Methodological & Application





- 3. ashpublications.org [ashpublications.org]
- 4. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]
- 6. ATP-citrate lyase controls endothelial gluco-lipogenic metabolism and vascular inflammation in sepsis-associated organ injury PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of obesity-associated disorders by a small-molecule drug targeting mitochondria of adipose tissue macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- To cite this document: BenchChem. [Administration Routes of BMS-303141 in Murine Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667198#bms-303141-administration-route-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com